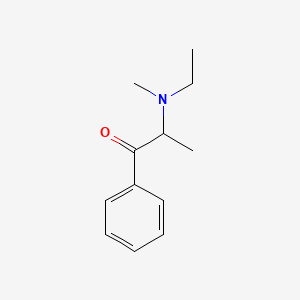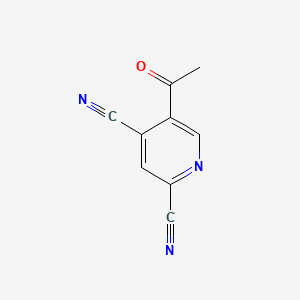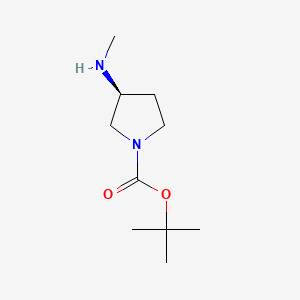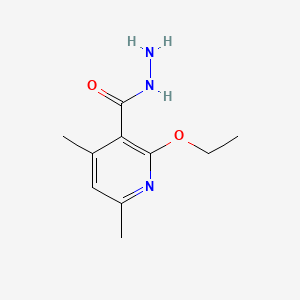
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid, also known as HANC, is a compound that has been studied for its potential applications in the field of medicine. This molecule is a derivative of naphthalene and contains a carboxylic acid group, a hydroxyl group, and an acetyl group. HANC has been synthesized using various methods and has been shown to have potential as an anti-inflammatory and anti-cancer agent.
作用机制
The mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is not fully understood. However, studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to programmed cell death.
Biochemical and Physiological Effects:
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been shown to have several biochemical and physiological effects. Studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
实验室实验的优点和局限性
One advantage of using 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid in lab experiments is that it has been shown to have potential applications in the field of medicine. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been shown to have anti-inflammatory and anti-cancer properties, which can be useful in the development of new drugs for the treatment of various diseases.
One limitation of using 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid in lab experiments is that the mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid is not fully understood. Further research is needed to fully understand how 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid works and how it can be used in the treatment of various diseases.
未来方向
There are several future directions for research on 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. One area of research could focus on the development of new drugs that are based on the structure of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Another area of research could focus on the use of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid in combination with other drugs to enhance its anti-inflammatory and anti-cancer properties. Further research is also needed to fully understand the mechanism of action of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid and how it can be used in the treatment of various diseases.
合成方法
The synthesis of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been achieved using several methods. One of the most common methods involves the reaction of 2-naphthalenecarboxylic acid with acetic anhydride to form 2-acetylnaphthalene. This compound is then reacted with 5-bromo-2-hydroxybenzaldehyde to form the intermediate compound, which is then treated with sodium borohydride to produce 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Other methods involve the use of palladium-catalyzed reactions or the use of microwave irradiation.
科学研究应用
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the anti-inflammatory properties of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can inhibit the production of inflammatory cytokines, which are molecules that play a role in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has focused on the anti-cancer properties of 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid. Studies have shown that 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid can induce apoptosis, which is a process of programmed cell death, in cancer cells. 1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
属性
CAS 编号 |
1797121-79-9 |
|---|---|
产品名称 |
1-Hydroxy-4-((5-acetyl-2-hydroxy)phenylmethyl)-2-naphthalenecarboxylic Acid |
分子式 |
C20H16O5 |
分子量 |
336.343 |
IUPAC 名称 |
4-[(5-acetyl-2-hydroxyphenyl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16O5/c1-11(21)12-6-7-18(22)14(8-12)9-13-10-17(20(24)25)19(23)16-5-3-2-4-15(13)16/h2-8,10,22-23H,9H2,1H3,(H,24,25) |
InChI 键 |
XCFNFFKMJVRJTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)

![Sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B582725.png)






